Fe(III)(TDCPP) chloride

Description

Properties

IUPAC Name |

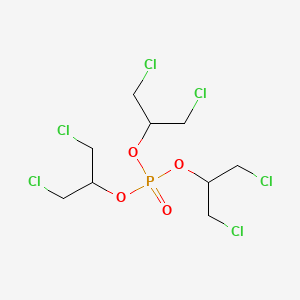

tris(1,3-dichloropropan-2-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLWPAWFJZFCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl6O4P | |

| Record name | TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026261 | |

| Record name | Tris(1,3-dichloro-2-propyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(1,3-dichloro-2-propyl)phosphate is a clear colorless viscous liquid. Generally a super-cooled liquid at room temperature but may occasionally solidify when held at low temperatures for prolonged periods. (NTP, 1992), Liquid, mp = 27 deg C; [ChemIDplus] Clear colorless liquid; [CAMEO] | |

| Record name | TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1,3-dichloro-, 2,2',2''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(1,3-dichloro-2-propyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7648 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

457 to 459 °F at 5 mmHg (NTP, 1992), BP: 236-237 °C at 5 mm Hg | |

| Record name | TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

485 °F (NTP, 1992), 252 °C (Cleveland open cup) | |

| Record name | TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), In water, 7 mg/L at 24 °C, Soluble in most organic solvents | |

| Record name | TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.508 at 72 °F (NTP, 1992) - Denser than water; will sink, 1.48 kg/L at 25 °C | |

| Record name | TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10.3 mmHg at 77 °F (NTP, 1992), 0.00000007 [mmHg] | |

| Record name | TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(1,3-dichloro-2-propyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7648 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Viscous liquid, Clear liquid | |

CAS No. |

13674-87-8 | |

| Record name | TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(1,3-dichloro-2-propyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13674-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(1,3-dichloro-2-propyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013674878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1,3-dichloro-, 2,2',2''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(1,3-dichloro-2-propyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris[2-chloro-1-(chloromethyl)ethyl] phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1PRV4G0T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Iron(III) meso-Tetra(4-carboxyphenyl)porphine chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Iron(III) meso-Tetra(4-carboxyphenyl)porphine chloride (Fe(III)-TCPP chloride). This metalloporphyrin is of significant interest in various fields, including catalysis, electrochemistry, and biomedical research, due to its unique photophysical and catalytic properties.[1] This document details the experimental protocols for its preparation from the free-base porphyrin, followed by a thorough analysis of its structural and spectroscopic characteristics. Key characterization techniques, including UV-Vis spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry, are discussed in detail. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear graphical representation of the processes involved.

Introduction

Iron(III) meso-Tetra(4-carboxyphenyl)porphine chloride, also known as Fe(III)-TCPP chloride, is a synthetic iron (III) porphyrin.[2][3] It is a metallic porphyrin compound formed by the coordination of a central iron ion (Fe³⁺) with the dianion of meso-tetra(4-carboxyphenyl)porphine (H₂TCPP).[1] The presence of the four carboxylic acid groups at the para positions of the phenyl rings enhances its solubility in various solvents and provides functional handles for further modification or immobilization. These characteristics make Fe(III)-TCPP chloride a versatile molecule with applications in the development of metal-organic frameworks (MOFs), biomimetic catalysts, and photosensitizers for photodynamic therapy.[3][4] This guide serves as a practical resource for researchers engaged in the synthesis and application of this important metalloporphyrin.

Synthesis of Iron(III) meso-Tetra(4-carboxyphenyl)porphine chloride

The synthesis of Fe(III)-TCPP chloride is a two-step process. First, the free-base porphyrin, meso-tetra(4-carboxyphenyl)porphine (H₂TCPP), is synthesized. Subsequently, the iron is inserted into the porphyrin core.

Synthesis of meso-Tetra(4-carboxyphenyl)porphine (H₂TCPP)

A common method for the synthesis of H₂TCPP involves the condensation of pyrrole with 4-carboxybenzaldehyde in a suitable solvent and catalyst system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride | [frontierspecialtychemicals.com]

- 4. Nanoscale Two-Dimensional FeII- and CoII-Based Metal–Organic Frameworks of Porphyrin Ligand for the Photodynamic Therapy of Breast Cancer | MDPI [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of Fe(III)(TDCPP)Cl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Iron(III) meso-tetra(4-carboxyphenyl)porphyrin chloride, herein referred to as Fe(III)(TDCPP)Cl. This document includes key ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and visualizations of relevant chemical processes.

Introduction

Fe(III)(TDCPP)Cl is a synthetic metalloporphyrin that has garnered significant interest in various scientific fields, including catalysis, materials science, and medicinal chemistry. Its structure, featuring a central iron(III) ion coordinated to a tetraphenylporphyrin macrocycle functionalized with four carboxyl groups at the para positions of the phenyl rings, imparts unique electronic and chemical properties. Accurate spectroscopic characterization is fundamental to understanding its behavior and potential applications. This guide serves as a detailed reference for researchers working with this compound.

Spectroscopic Data

The electronic and vibrational properties of Fe(III)(TDCPP)Cl can be effectively probed using UV-Vis and IR spectroscopy.

The UV-Vis spectrum of Fe(III)(TDCPP)Cl is characterized by a very intense Soret band (or B band) in the 400-450 nm region and weaker Q bands in the 500-700 nm region. These absorptions arise from π-π* electronic transitions within the porphyrin macrocycle. The position and intensity of these bands are sensitive to the solvent environment.

Table 1: UV-Vis Spectroscopic Data for Fe(III)(TDCPP)Cl

| Solvent | Soret Band (λ_max, nm) | Q Bands (λ_max, nm) | Molar Extinction Coefficient (ε) at Soret Band (M⁻¹cm⁻¹) |

| Dimethylformamide (DMF) | ~425 | ~575, ~660 | Not explicitly reported, but expected to be > 1.0 x 10⁵ |

| Ethanol | 427[1] | 660 (broad)[1] | Not explicitly reported, but expected to be > 1.0 x 10⁵ |

Note: The molar extinction coefficient for the Soret band of iron porphyrins is typically in the order of 10⁵ M⁻¹cm⁻¹.

The IR spectrum of Fe(III)(TDCPP)Cl provides information about the vibrational modes of its functional groups. Key features include the vibrations of the porphyrin skeleton, the phenyl rings, and the carboxylic acid moieties. The insertion of iron into the porphyrin macrocycle leads to the disappearance of the N-H vibrations of the free-base porphyrin.

Table 2: Key FT-IR Vibrational Bands for Fe(III)(TDCPP)Cl

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of carboxylic acid |

| ~1700 | C=O stretching of carboxylic acid |

| ~1600 | C=C stretching of aromatic rings |

| ~1560 | C=C stretching of porphyrin macrocycle |

| ~1400 | C-N stretching of pyrrole rings |

| ~1000 | Fe-N vibration |

| ~800 | C-H out-of-plane bending of phenyl rings |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

-

Solution Preparation:

-

Accurately weigh a small amount of Fe(III)(TDCPP)Cl (e.g., 1 mg).

-

Dissolve the compound in a known volume of spectroscopic grade solvent (e.g., DMF or ethanol) in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Perform serial dilutions to obtain a final concentration in the range of 10⁻⁶ to 10⁻⁷ M for analysis, as the Soret band is extremely intense.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent.

-

Fill the sample cuvette with the Fe(III)(TDCPP)Cl solution.

-

Record the spectrum over a wavelength range of 300-800 nm.

-

Acquire a baseline spectrum with the pure solvent before running the sample.

-

-

Sample Preparation:

-

Thoroughly dry both the Fe(III)(TDCPP)Cl sample and spectroscopic grade potassium bromide (KBr) powder to remove any moisture.

-

In an agate mortar, grind approximately 1-2 mg of the Fe(III)(TDCPP)Cl sample with about 100-200 mg of KBr. The mixture should be homogenous and have a fine, consistent texture.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Instrumentation and Measurement:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment prior to sample analysis.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving Fe(III)(TDCPP)Cl.

The synthesis of Fe(III)(TDCPP)Cl typically involves a two-step process: the synthesis of the free-base porphyrin ligand, meso-tetra(4-carboxyphenyl)porphyrin (H₂TDCPP), followed by the insertion of iron.

Caption: Synthetic workflow for Fe(III)(TDCPP)Cl.

Fe(III)(TDCPP)Cl can act as a catalyst in the epoxidation of alkenes, mimicking the function of cytochrome P450 enzymes. The following diagram illustrates a plausible catalytic cycle.

Caption: Catalytic cycle of alkene epoxidation by Fe(III)(TDCPP)Cl.

Conclusion

This technical guide provides essential spectroscopic data and methodologies for the characterization of Fe(III)(TDCPP)Cl. The presented UV-Vis and IR data, along with detailed experimental protocols, offer a solid foundation for researchers. The visualized synthesis workflow and catalytic cycle provide a clear understanding of the chemical processes involving this versatile metalloporphyrin. This information is intended to facilitate further research and development in the various applications of Fe(III)(TDCPP)Cl.

References

An In-depth Guide to the IUPAC Nomenclature of Fe(III)(TDCPP) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the IUPAC name for the coordination complex commonly abbreviated as Fe(III)(TDCPP) chloride. It is intended to offer clarity and precision in the formal identification of this important metalloporphyrin.

Introduction to the Compound

The compound this compound is a synthetic metalloporphyrin. It consists of a central iron (Fe) ion in the +3 oxidation state, a large organic ligand known as TDCPP, and a chloride (Cl) ion. Such molecules are of significant interest in various fields, including catalysis, materials science, and medicine, particularly in photodynamic therapy and as biomimetic models for hemoproteins. Accurate and systematic naming is crucial for unambiguous scientific communication.

Deciphering the Components

To determine the systematic IUPAC name, we must first identify and correctly name each component of the coordination complex.

-

The Central Metal: The user has specified Fe(III) , which is iron in the +3 oxidation state .

-

The Porphyrin Ligand (TDCPP): The acronym TDCPP in this context stands for tetrakis(4-carboxyphenyl)porphyrin . The more systematic name, which specifies the substitution pattern on the porphyrin ring, is 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin . In the complex, this ligand loses two protons from its central nitrogen atoms to coordinate with the iron. According to IUPAC nomenclature, the suffix "-ate" is used to indicate an anionic ligand. However, for porphyrins, the deprotonated form is indicated by the ending "-ato". Thus, the ligand is named --INVALID-LINK-- . The (2-) indicates the charge of the deprotonated porphyrin core.

-

The Chloride Ion: The formulation "this compound" can be ambiguous. It could imply that chloride is a counter-ion, separate from the main complex, or a ligand directly bonded to the iron center. Examination of the molecular formula provided by various chemical suppliers, C48H28ClFeN4O8, confirms the presence of one chloride atom within the neutral complex[1][2]. This indicates that the chloride is an axial ligand coordinated to the iron atom. As a ligand, it is named chloro .

Assembling the IUPAC Name

The IUPAC rules for naming coordination compounds dictate the following order:

-

Ligands are named first, in alphabetical order.

-

The name of the central metal follows the ligands.

-

The oxidation state of the metal is given in Roman numerals in parentheses immediately after the metal's name (without a space).

Applying these rules to the compound:

-

Identify and alphabetize ligands:

-

Chloro

-

[5,10,15,20-tetrakis(4-carboxyphenyl)porphyrinato]

Alphabetically, "chloro" precedes "tetrakis...".

-

-

Name the central metal:

-

iron(III)

-

-

Combine the components: The full name is constructed by listing the ligands in alphabetical order followed by the metal and its oxidation state. Since the porphyrin ligand name is complex and contains numerical locants, it is enclosed in brackets.

Therefore, the definitive IUPAC name for this compound is:

Chloro[5,10,15,20-tetrakis(4-carboxyphenyl)porphyrinato]iron(III)

Structural and Logical Representation

To visualize the relationship between the common name and the systematic IUPAC name, a logical diagram is presented below.

Summary of Nomenclature Data

The following table summarizes the key information for the compound.

| Property | Details |

| Common Name | Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride[1][2][3] |

| Abbreviation | This compound, FeTCPP chloride[3][4] |

| CAS Number | 55266-17-6[1][2][5] |

| Molecular Formula | C48H28ClFeN4O8[1][2] |

| Full IUPAC Name | Chloro[5,10,15,20-tetrakis(4-carboxyphenyl)porphyrinato]iron(III) |

This guide provides a definitive reference for the IUPAC nomenclature of this compound, ensuring clarity and precision for scientific and professional use.

References

Fe(III)(TDCPP) chloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical specifications for the iron(III) complex of meso-tetra(2,6-dichlorophenyl)porphyrin chloride, commonly abbreviated as Fe(III)(TDCPP) chloride. This information is crucial for accurate experimental design, stoichiometric calculations, and data analysis in various research applications, including catalysis and biomimetic studies.

Molecular Formula and Weight

The accurate determination of molecular formula and weight is fundamental for all quantitative experimental work. The TDCPP ligand in this complex refers to meso-tetra(2,6-dichlorophenyl)porphyrin. The central iron atom is in the +3 oxidation state, with a chloride ion serving as the axial ligand and counterion.

Below is a summary of the molecular formula and the calculated molecular weight, along with the constituent elements.

| Property | Value |

| Chemical Formula | C₄₄H₂₀Cl₉FeN₄ |

| Molecular Weight | 979.57 g/mol |

| Ligand | meso-tetra(2,6-dichlorophenyl)porphyrin (TDCPP) |

| Metal Center | Iron (Fe) |

| Oxidation State of Iron | +3 |

| Axial Ligand/Counterion | Chloride (Cl⁻) |

Note: The molecular formula and weight have been consistently reported in chemical supplier databases.[1][2]

Elemental Composition

A detailed breakdown of the elemental composition is provided below. The atomic weights used for this calculation are the standard atomic weights as published by the International Union of Pure and Applied Chemistry (IUPAC).[3][4][5]

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) |

| Carbon | C | 12.011 | 44 | 528.484 |

| Hydrogen | H | 1.008 | 20 | 20.160 |

| Chlorine | Cl | 35.453 | 9 | 319.077 |

| Iron | Fe | 55.845 | 1 | 55.845 |

| Nitrogen | N | 14.007 | 4 | 56.028 |

| Total | 979.594 |

Note: Minor discrepancies in molecular weight between different sources can arise from the use of different isotopic abundances or rounding of atomic weights.[6][7] The value of 979.57 g/mol is a commonly cited value.[2]

Structural Representation

To visualize the relationship between the core components of this compound, the following diagram illustrates the central iron atom coordinated by the TDCPP ligand and the chloride counter-ion.

Caption: Core components of this compound.

References

- 1. watson-int.com [watson-int.com]

- 2. 91042-27-2|FE(III) meso-Tetra (o-dichlorophenyl) Porphine Chloride|BLD Pharm [bldpharm.com]

- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Atomic weight | Definition, Units, & Table | Britannica [britannica.com]

- 7. byjus.com [byjus.com]

In-Depth Technical Guide: Solubility of Fe(III)(TDCPP) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Iron(III) meso-tetra(4-carboxyphenyl)porphine chloride [Fe(III)(TDCPP)Cl], a compound of significant interest in catalysis, materials science, and biomedical research. Understanding its solubility is critical for its application in various experimental and developmental settings.

Quantitative Solubility Data

The solubility of Fe(III)(TDCPP)Cl is highly dependent on the solvent system. Based on available data, the following table summarizes its solubility characteristics. It is important to note that comprehensive quantitative data across a wide range of solvents is limited in publicly accessible literature, highlighting a gap for future research.

| Solvent | Chemical Formula | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 10 mg/mL | Requires ultrasonication and heating to 60°C.[1] |

| Water | H₂O | Soluble (Qualitative) | Quantitative data not available. |

| Methanol | CH₃OH | Soluble (Qualitative) | Quantitative data not available. |

| Ethanol | C₂H₅OH | Soluble (Qualitative) | Quantitative data not available. |

| Pyridine | C₅H₅N | Soluble (Qualitative) | Quantitative data not available. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble (Qualitative) | - |

| Chloroform | CHCl₃ | Soluble (Qualitative) | - |

| Petroleum Ether | - | Insoluble (Qualitative) | For the related compound Fe(III) meso-tetraphenylporphine chloride. |

Experimental Protocol: Determination of Solubility via UV-Vis Spectrophotometry

This section outlines a standardized protocol for determining the solubility of Fe(III)(TDCPP)Cl in a given solvent using UV-Vis spectrophotometry, a technique well-suited for colored compounds like porphyrins.

Objective: To quantify the saturation solubility of Fe(III)(TDCPP)Cl in a specific solvent at a controlled temperature.

Materials:

-

Fe(III)(TDCPP)Cl

-

Solvent of interest (e.g., DMSO, water, ethanol)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

-

Shaking incubator or magnetic stirrer with temperature control

-

Analytical balance

Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of Fe(III)(TDCPP)Cl and add it to a known volume of the solvent in a sealed container (e.g., a vial or flask). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Place the container in a shaking incubator or on a magnetic stirrer at a constant, recorded temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the solution to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles. This step is crucial to prevent artificially high absorbance readings.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of Fe(III)(TDCPP)Cl in the same solvent with a known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Fe(III)(TDCPP)Cl in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Absorbance Measurement of the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted saturated solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination and the logical flow of information, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of Fe(III)(TDCPP)Cl.

Caption: Logical relationship of factors influencing the solubility and application of Fe(III)(TDCPP)Cl.

Signaling Pathways and Drug Development

Currently, there is a lack of established evidence in the scientific literature directly implicating Fe(III)(TDCPP)Cl in specific signaling pathways relevant to drug development. Its primary applications have been explored in the fields of catalysis and materials science. While some porphyrin derivatives are investigated for photodynamic therapy, which involves the generation of reactive oxygen species to induce cell death, a detailed signaling cascade initiated by Fe(III)(TDCPP)Cl has not been elucidated. Researchers in drug development may consider exploring its potential in areas such as drug delivery systems or as a catalyst in biocompatible reactions, which would necessitate future studies to understand its interaction with biological systems and signaling pathways.

References

In-Depth Technical Guide to Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride (CAS Number: 55266-17-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and known hazards associated with Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride. It also explores its applications in catalysis and potential biological interactions, offering detailed experimental protocols and insights into its mechanism of action.

Chemical and Physical Properties

Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride, also known as FeTCPP chloride, is a synthetic iron (III) porphyrin.[1][2] Porphyrins are a class of organic compounds with a characteristic aromatic macrocyclic structure composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. The central cavity of the porphyrin ring can chelate various metal ions, and in this case, it is complexed with iron(III). The four carboxyphenyl groups attached at the meso positions of the porphyrin ring enhance its solubility in certain solvents and provide functional handles for further modification or incorporation into larger structures like Metal-Organic Frameworks (MOFs).

Table 1: Chemical and Physical Properties of CAS 55266-17-6

| Property | Value | Reference |

| CAS Number | 55266-17-6 | [2][3] |

| IUPAC Name | iron(III) 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin-21,23-diide chloride | |

| Synonyms | Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride, FeTCPP chloride, Meso-Tetraphenylporphine- 4,4′,4′′,4′′′-tetracarboxylic acid, iron (III) chloride | [2][3] |

| Molecular Formula | C48H28ClFeN4O8 | [2][3] |

| Molecular Weight | 880.06 g/mol | [2][3] |

| Appearance | Dark blue to purple to brown to black powder or crystals | |

| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO), chloroform, and dichloromethane; slightly soluble in ethanol and water. | [4] |

| Storage | Store at room temperature, protected from light. | [3] |

Synthesis and Characterization

The synthesis of Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride is typically a two-step process involving the synthesis of the free-base porphyrin, meso-tetra(4-carboxyphenyl)porphine (TCPP), followed by metallation with an iron(III) salt.

Experimental Protocol: Synthesis

Step 1: Synthesis of meso-Tetra(4-carboxyphenyl)porphine (TCPP)

This protocol is adapted from established methods for synthesizing tetraphenylporphyrins.

-

Materials:

-

Pyrrole (freshly distilled)

-

4-Carboxybenzaldehyde

-

Propionic acid

-

Nitrobenzene

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, combine 4-carboxybenzaldehyde (e.g., 30 mmol) and a mixture of propionic acid and nitrobenzene (e.g., in a 7:3 v/v ratio).

-

Heat the mixture to 120 °C under a nitrogen atmosphere.

-

Slowly add freshly distilled pyrrole (e.g., 30 mmol) to the heated solution.

-

Maintain the reaction at 120 °C for 1 hour.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization.

-

Step 2: Metallation to form Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride

-

Materials:

-

meso-Tetra(4-carboxyphenyl)porphine (TCPP)

-

Iron(II) chloride tetrahydrate (FeCl2·4H2O) or Iron(III) chloride (FeCl3)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve TCPP (e.g., 0.2 mmol) in DMF in a round-bottom flask.

-

Add an excess of iron(II) chloride tetrahydrate (e.g., 2 mmol) to the solution.

-

Reflux the mixture under a nitrogen atmosphere. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the changes in the Soret and Q-bands.

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Precipitate the iron porphyrin by adding a dilute aqueous solution of HCl.

-

Collect the precipitate by filtration, wash it with dilute HCl and then with water to remove excess iron salts and DMF.

-

Dry the product under vacuum.

-

Characterization Methods

The synthesized compound is typically characterized by various spectroscopic techniques:

-

UV-Vis Spectroscopy: In DMF, Fe(TCPP)Cl exhibits a characteristic Soret band around 421 nm and weaker Q-bands in the 500-700 nm region.[4]

-

Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid groups (C=O and O-H stretches) and the porphyrin macrocycle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the porphyrin ligand, although the paramagnetic nature of the Fe(III) center can lead to broadened signals.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Applications in Catalysis

Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride has shown significant promise as a catalyst in various chemical transformations, primarily due to the redox activity of the central iron atom.

Photocatalytic Degradation of Organic Pollutants

FeTCPP chloride can act as a photocatalyst for the degradation of organic pollutants like p-nitrophenol under visible light.[1] The porphyrin macrocycle acts as a photosensitizer, absorbing light and transferring energy to generate reactive oxygen species (ROS) that degrade the pollutant.

Experimental Workflow: Photocatalytic Degradation

Caption: Workflow for photocatalytic degradation of p-nitrophenol.

Experimental Protocol: Photocatalytic Degradation of p-Nitrophenol

-

Materials:

-

Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride

-

p-Nitrophenol

-

Deionized water

-

Visible light source (e.g., Xenon lamp with a UV cutoff filter)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of p-nitrophenol in deionized water at a known concentration (e.g., 10 mg/L).

-

In a reaction vessel, add a specific amount of the FeTCPP chloride catalyst (e.g., 50 mg/L) to the p-nitrophenol solution.

-

Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

-

Irradiate the suspension with a visible light source under continuous stirring.

-

At regular time intervals, withdraw aliquots of the suspension, centrifuge or filter to remove the catalyst, and measure the absorbance of the supernatant at the maximum wavelength of p-nitrophenol (around 317 nm or 400 nm in basic solution) using a UV-Vis spectrophotometer.

-

The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

-

Electrochemical Reduction of Carbon Dioxide

FeTCPP chloride can be incorporated as a linker into Metal-Organic Frameworks (MOFs) to create heterogeneous catalysts for the electrochemical reduction of CO₂ to CO.[5][6][7][8][9] The MOF structure provides a high surface area and immobilizes the catalytic iron porphyrin units, enhancing their stability and activity.

Logical Relationship: CO₂ Reduction in a Fe-Porphyrin MOF

Caption: Key steps in the electrochemical reduction of CO₂ by a Fe-porphyrin MOF.

Experimental Protocol: Electrochemical CO₂ Reduction

This protocol is a general guide based on literature for MOF-based electrocatalysis.

-

Materials:

-

Fe-porphyrin based MOF (e.g., PCN-222(Fe) or MOF-525) deposited on a conductive substrate (e.g., FTO glass or carbon paper) as the working electrode.

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Electrolyte (e.g., CO₂-saturated 0.5 M KHCO₃ aqueous solution or an organic electrolyte like acetonitrile with a supporting salt).[7]

-

Potentiostat

-

Gas chromatograph (GC) for product analysis.

-

-

Procedure:

-

Assemble a three-electrode electrochemical cell with the Fe-porphyrin MOF as the working electrode, a reference electrode, and a counter electrode.

-

Fill the cell with the chosen electrolyte and purge with CO₂ for at least 30 minutes to ensure saturation.

-

Perform cyclic voltammetry (CV) under both N₂ and CO₂ atmospheres to identify the catalytic reduction potential.

-

Conduct controlled potential electrolysis (bulk electrolysis) at a fixed potential where catalytic activity is observed.

-

Analyze the gaseous products (e.g., CO, H₂) in the headspace of the electrochemical cell at regular intervals using a gas chromatograph.

-

Analyze the liquid electrolyte for any soluble products using techniques like NMR or HPLC.

-

Calculate the Faradaic efficiency for each product to determine the selectivity of the catalyst.

-

Biological Activity and Mechanism of Action

While direct studies on the biological activity of Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride are limited, research on the closely related free-base porphyrin, meso-tetra(4-carboxyphenyl)porphyrin (TCPP), provides valuable insights.

Cellular Uptake and Potential Therapeutic Applications

Porphyrins are known to accumulate preferentially in cancer cells, a property exploited in photodynamic therapy (PDT).[10] Studies on TCPP have revealed a novel mechanism for its uptake in cancer cells. It has been found that TCPP enters cancer cells via clathrin-mediated endocytosis. A key discovery is that TCPP binds with high affinity to the CD320 receptor, which is the receptor for the cobalamin/transcobalamin II complex (vitamin B12). The knockdown of CD320 has been shown to inhibit TCPP uptake in various cancer cell lines. This suggests that the iron complex may also be taken up through a similar mechanism.

Signaling Pathway: Inferred Cellular Uptake of TCPP

Caption: Proposed mechanism for the cellular uptake of TCPP.

The involvement of the CD320 receptor is significant as its expression is often upregulated in proliferating cells, including cancer cells. This provides a potential basis for the selective targeting of cancer cells by porphyrin-based compounds.

Hazards and Safety Precautions

Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Information for CAS 55266-17-6

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Protect from light.

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) provided by the manufacturer. Always consult the SDS and conduct a thorough risk assessment before handling this chemical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride | [frontierspecialtychemicals.com]

- 4. Fe(III) meso-Tetra(4-carboxyphenyl)porphine Chloride [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fe-porphyrin-based metal–organic framework films as high-surface concentration, heterogeneous catalysts for electrochemical reduction of CO2 (Journal Article) | OSTI.GOV [osti.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [PDF] Fe-Porphyrin-Based Metal–Organic Framework Films as High-Surface Concentration, Heterogeneous Catalysts for Electrochemical Reduction of CO2 | Semantic Scholar [semanticscholar.org]

- 9. Item - Electrochemical Reduction of CO2 to CO by a Heterogeneous Catalyst of FeâPorphyrin-Based MetalâOrganic Framework - figshare - Figshare [figshare.com]

- 10. Photophysical properties and photodynamic therapy activity of a meso-tetra(4-carboxyphenyl)porphyrin tetramethyl ester–graphene quantum dot conjugate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrochemical Properties of Iron Porphyrin Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron porphyrin complexes, synthetic analogues of the heme cofactor found in various metalloproteins, are of paramount importance in a wide range of scientific disciplines, including catalysis, materials science, and medicine. Their rich electrochemical behavior, characterized by multiple accessible oxidation states and the ability to mediate electron transfer processes, makes them fascinating subjects of study and promising candidates for applications such as electrocatalysts for energy conversion and storage, sensors, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core electrochemical properties of iron porphyrin complexes, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key processes.

Redox Properties of Iron Porphyrin Complexes

The electrochemical behavior of iron porphyrins is dominated by a series of one-electron transfer reactions involving both the central iron atom and the porphyrin macrocycle. These redox processes are highly sensitive to the substitution pattern on the porphyrin periphery and the nature of the axial ligands coordinated to the iron center.

Influence of Peripheral Substituents

Electron-withdrawing or -donating groups on the meso- or β-positions of the porphyrin ring significantly influence the electron density at the metal center and the macrocycle, thereby altering the redox potentials. For instance, fluorination of the phenyl groups in tetraphenylporphyrin (TPP) leads to a positive shift in the redox potentials, making the complex more difficult to oxidize and easier to reduce.[1][2]

Table 1: Redox Potentials of Selected Iron Porphyrin Complexes

| Complex | Redox Couple | Potential (V vs. Fc/Fc⁺) | Solvent | Supporting Electrolyte | Reference(s) |

| Fe(TPP)Cl | Fe(III)/Fe(II) | -0.32 | DMF | 0.1 M TBAPF₆ | [3][4] |

| Fe(II)/Fe(I) | -1.31 | DMF | 0.1 M TBAPF₆ | [3][4] | |

| Fe(I)/Fe(0) | -1.86 | DMF | 0.1 M TBAPF₆ | [3][4] | |

| Fe(F₂₀TPP)Cl | Fe(III)/Fe(II) | -0.07 | DMF | 0.1 M TBAPF₆ | [1] |

| Fe(II)/Fe(I) | -1.06 | DMF | 0.1 M TBAPF₆ | [1] | |

| Fe(I)/Fe(0) | -1.61 | DMF | 0.1 M TBAPF₆ | [1] |

Note: Potentials are reported versus the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

Role of Axial Ligands

Axial ligands play a crucial role in modulating the electronic structure and reactivity of the iron center. The coordination of strong σ-donating ligands, such as imidazoles or thiolates, generally shifts the Fe(III)/Fe(II) redox potential to more negative values, stabilizing the higher oxidation state.[5] This effect is critical in the function of heme-containing enzymes like cytochrome P450.[5]

Electrocatalytic Applications

Iron porphyrins are renowned for their ability to catalyze a variety of important chemical transformations, most notably the reduction of molecular oxygen (O₂) and carbon dioxide (CO₂).

Oxygen Reduction Reaction (ORR)

The electrocatalytic reduction of oxygen by iron porphyrins is a key process in fuel cells and biological respiration. The reaction can proceed via a direct four-electron pathway to water or a two-electron pathway to hydrogen peroxide. The selectivity and efficiency of this process are highly dependent on the iron porphyrin's structure and the reaction conditions.[6][7][8]

The generally accepted mechanism for the four-electron oxygen reduction in acidic media involves the following key steps[6][9][10]:

-

Reduction of the Fe(III) resting state to the active Fe(II) species.

-

Binding of O₂ to the Fe(II) center to form an Fe(III)-superoxo intermediate.

-

Protonation and further reduction to form an Fe(IV)-oxo species.

-

Subsequent protonation and reduction steps to release two molecules of water and regenerate the Fe(III) state.

Caption: Proposed catalytic cycle for the four-electron reduction of O₂ by an iron porphyrin.

Carbon Dioxide Reduction

Iron porphyrins are also effective catalysts for the electrochemical reduction of CO₂ to valuable products such as carbon monoxide (CO) or formic acid. The catalytic cycle is generally believed to proceed through a series of reduced iron porphyrin intermediates.[11][12][13]

Table 2: Electrocatalytic CO₂ Reduction by Selected Iron Porphyrins

| Catalyst | Product | Faradaic Efficiency (%) | Overpotential (V) | Conditions | Reference(s) |

| Fe(TPP) | CO | >90 | 0.45 | DMF, with a proton source | [11][14] |

| Fe(F₂₀TPP) | CO | ~100 | 0.35 | Aqueous | [1] |

Note: Overpotential is defined as the difference between the thermodynamic reduction potential and the potential at which catalysis occurs.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the electrochemical properties of iron porphyrin complexes.

Synthesis of Iron(III) Tetraphenylporphyrin Chloride [Fe(TPP)Cl]

This protocol is a standard method for the insertion of iron into the tetraphenylporphyrin macrocycle.

Materials:

-

meso-Tetraphenylporphyrin (H₂TPP)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Dichloromethane (DCM)

-

Alumina for column chromatography

Procedure:

-

Dissolve H₂TPP (100 mg) and FeCl₂·4H₂O (1.5 equivalents) in 10 mL of DMF in a round-bottom flask.

-

Reflux the mixture for 2 hours. The color of the solution will change from purple to a deep red-brown.

-

Cool the reaction mixture to room temperature and add 10 mL of methanol.

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration and wash with methanol until the filtrate is colorless.

-

Dry the crude product in a vacuum oven.

-

Purify the complex by column chromatography on alumina using DCM as the eluent.

-

Collect the main red-brown band and remove the solvent under reduced pressure to yield [Fe(TPP)Cl] as a dark purple solid.

Caption: Workflow for the synthesis of Iron(III) Tetraphenylporphyrin Chloride.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a species in solution.

Experimental Setup:

-

Potentiostat: An instrument to control the potential and measure the current.

-

Electrochemical Cell: A three-electrode setup is typically used.

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode. For non-aqueous solvents, a Ag/Ag⁺ reference electrode is often used.[15]

-

Counter (Auxiliary) Electrode: Platinum wire or mesh.

-

-

Solution: A solution of the iron porphyrin complex (typically 1 mM) in a suitable solvent (e.g., DCM, DMF, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Inert Atmosphere: The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment.

Procedure:

-

Polish the working electrode with alumina slurry, rinse with deionized water and the solvent to be used, and dry thoroughly.

-

Assemble the three-electrode cell with the deoxygenated solution of the iron porphyrin complex.

-

Record the cyclic voltammogram by sweeping the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s).

-

Record a voltammogram of the ferrocene/ferrocenium couple under the same conditions to use as an internal potential reference.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electronic structure of a species as its oxidation state is changed.

Experimental Setup:

-

A potentiostat and a UV-Vis-NIR spectrometer.

-

A spectroelectrochemical cell, which is an optically transparent thin-layer electrochemical (OTTLE) cell.[16][17][18] This cell consists of a quartz cuvette with a transparent working electrode (e.g., a gold minigrid or indium tin oxide (ITO) coated glass), a platinum wire counter electrode, and a Ag/AgCl or Ag wire pseudo-reference electrode.

Procedure:

-

Assemble the OTTLE cell and fill it with the deoxygenated solution of the iron porphyrin complex.

-

Record the initial UV-Vis spectrum at the open-circuit potential.

-

Apply a potential corresponding to the first redox process (determined by CV) and hold it until the electrolysis is complete (indicated by the current decaying to a steady-state value).

-

Record the UV-Vis spectrum of the electrogenerated species.

-

Repeat steps 3 and 4 for subsequent redox processes.

Rotating Disk Electrode (RDE) Voltammetry

RDE voltammetry is used to study the kinetics of electrode reactions, particularly for electrocatalytic processes like the ORR.

Experimental Setup:

-

A potentiostat with an RDE rotator.

-

A three-electrode cell with an RDE working electrode (e.g., glassy carbon with a catalyst ink), a reference electrode, and a counter electrode.

Procedure for ORR Analysis:

-

Prepare a catalyst ink by dispersing the iron porphyrin catalyst on a high-surface-area carbon support and sonicating in a solvent mixture (e.g., water, isopropanol, and Nafion®).

-

Drop-cast a known volume of the ink onto the RDE tip and let it dry to form a thin film.

-

Place the RDE in the electrochemical cell containing an O₂-saturated electrolyte (e.g., 0.1 M HClO₄ or 0.1 M KOH).

-

Record linear sweep voltammograms at different rotation rates (e.g., 400, 900, 1600, 2500 rpm).

-

Analyze the data using the Koutecký-Levich equation to determine the number of electrons transferred and the kinetic current density.[19][20]

Caption: Workflow for RDE data analysis to determine ORR kinetic parameters.

Conclusion

The electrochemical properties of iron porphyrin complexes are rich and tunable, making them highly attractive for a variety of applications. Understanding the influence of peripheral substituents and axial ligands on their redox potentials and catalytic activities is crucial for the rational design of new and improved iron porphyrin-based systems. The experimental techniques outlined in this guide provide a robust framework for the comprehensive characterization of these fascinating molecules. As research in this field continues to advance, iron porphyrin complexes are poised to play an increasingly important role in addressing key challenges in energy, environment, and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Selectivity-Determining Steps in O2 Reduction Catalyzed by Iron(tetramesitylporphyrin) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Catalytic O2 Reduction by Iron Tetraphenylporphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Porphyrin-based frameworks for oxygen electrocatalysis and catalytic reduction of carbon dioxide - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. support/reference-electrode/nonaqueous | ALS,the electrochemical company [als-japan.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sciencegears.com.au [sciencegears.com.au]

- 18. BASi® | Spectroelectrochemical Cell [basinc.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Fe(III)(TDCPP) Chloride: A Technical Guide to a Potent Cytochrome P450 Biomimetic for Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, understanding the metabolic fate of xenobiotics is paramount. Cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of Phase I drug metabolism in humans. However, the inherent complexities and costs associated with using isolated enzymes or liver microsomes have spurred the development of synthetic, biomimetic catalysts. Among these, Iron(III) meso-tetra(2,6-dichlorophenyl)porphine chloride, hereafter referred to as Fe(III)(TDCPP)Cl, has emerged as a robust and efficient mimic of cytochrome P450. Its sterically hindered and electron-withdrawing periphery enhances its stability and catalytic activity, making it an invaluable tool for predicting and characterizing drug metabolites.

This technical guide provides an in-depth overview of Fe(III)(TDCPP)Cl as a CYP450 biomimetic, focusing on its catalytic mechanism, quantitative performance, and detailed experimental protocols for its synthesis and application in drug metabolism studies.

Core Concepts: Biomimicry of Cytochrome P450

The catalytic cycle of cytochrome P450 involves the activation of molecular oxygen to generate a highly reactive iron(IV)-oxo porphyrin π-cation radical species (Compound I), which is responsible for substrate oxidation. Fe(III)(TDCPP)Cl mimics this process by utilizing a single oxygen donor, such as iodosylbenzene (PhIO) or hydrogen peroxide (H₂O₂), to generate a similar high-valent iron-oxo intermediate. This "peroxide shunt" pathway bypasses the need for the complex electron transfer chain required by the native enzyme.

The general mechanism for the biomimetic oxidation of a substrate (RH) by Fe(III)(TDCPP)Cl using an oxygen donor (XO) can be summarized as follows:

-

Activation of the Catalyst: The Fe(III) center of the porphyrin coordinates with the oxygen donor.

-

Formation of the High-Valent Iron-Oxo Species: Heterolytic cleavage of the O-X bond leads to the formation of a highly reactive iron(IV)-oxo porphyrin π-cation radical, analogous to Compound I.

-

Substrate Oxidation: This potent oxidizing species abstracts a hydrogen atom or adds to a double bond of the substrate (RH), forming a substrate radical and an iron(IV)-hydroxo complex.

-

Oxygen Rebound: The hydroxyl group rapidly rebounds to the substrate radical, yielding the hydroxylated product (ROH).

-

Catalyst Regeneration: The catalyst returns to its initial Fe(III) resting state, ready for another catalytic cycle.

Quantitative Catalytic Performance

The catalytic efficiency of Fe(III)(TDCPP)Cl has been demonstrated in the oxidation of various substrates. A key parameter for evaluating catalyst performance is the turnover number (TON), which represents the number of substrate molecules converted per molecule of catalyst.

| Substrate | Oxidant | Solvent | Turnover Number (TON) | Product | Reference |

| Cyclohexane | PhIO | 1,2-dichloroethane | 96 | Cyclohexanol |

Note: Further quantitative data for specific drug substrates is an active area of research.

Experimental Protocols

Synthesis of Fe(III)-meso-tetra(2,6-dichlorophenyl)porphine Chloride

This protocol is based on established methods for the synthesis of tetraphenylporphyrin and subsequent metallation[1].

Materials:

-

2,6-dichlorobenzaldehyde

-

Pyrrole (freshly distilled)

-

Propionic acid

-

Ferrous chloride (FeCl₂) or Ferric chloride (FeCl₃)

-

Dimethylformamide (DMF)

-

Toluene

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the Free-Base Porphyrin (H₂TDCPP):

-

In a round-bottom flask equipped with a reflux condenser, add propionic acid.

-

Add 2,6-dichlorobenzaldehyde and freshly distilled pyrrole in a 1:1 molar ratio to the propionic acid.

-

Heat the mixture to reflux for 30-60 minutes. The solution will turn dark purple.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the purple crystals by vacuum filtration and wash them thoroughly with hot methanol to remove impurities.

-

Dry the crude H₂TDCPP in a vacuum oven.

-

Purify the free-base porphyrin by column chromatography on silica gel using a toluene/hexane gradient as the eluent.

-

-

Metallation to form Fe(III)(TDCPP)Cl:

-

Dissolve the purified H₂TDCPP in DMF in a round-bottom flask.

-

Add an excess of FeCl₂ or FeCl₃ to the solution.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the characteristic two Q-bands of the iron porphyrin.

-

After cooling, add a volume of water equal to the volume of DMF to precipitate the iron porphyrin.

-

Collect the solid by vacuum filtration and wash it with water and then methanol.

-

Recrystallize the crude Fe(III)(TDCPP)Cl from a chloroform/methanol mixture to obtain purified dark purple crystals.

-

Biomimetic Oxidation of a Model Drug Substrate (e.g., Dextromethorphan)

This protocol provides a general framework for the oxidation of a drug substrate. Optimization of reaction conditions may be necessary for different substrates.

Materials:

-

Fe(III)(TDCPP)Cl

-

Dextromethorphan (or other drug substrate)

-

Iodosylbenzene (PhIO) or 30% Hydrogen Peroxide (H₂O₂)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM)

-

Phosphate buffer

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with UV or fluorescence detector

Procedure:

-

Reaction Setup:

-

In a glass vial, prepare a stock solution of Fe(III)(TDCPP)Cl in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Prepare a stock solution of the drug substrate (e.g., dextromethorphan) in the same solvent.

-

In a separate reaction vial, add the desired amount of the drug substrate solution.

-

Add the Fe(III)(TDCPP)Cl solution to the reaction vial. The catalyst concentration is typically in the range of 1-5 mol% relative to the substrate.

-

Initiate the reaction by adding the oxidant (e.g., a solution of PhIO in acetonitrile or an aqueous solution of H₂O₂). The oxidant is usually added in slight excess (1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature, protected from light.

-

-

Reaction Monitoring and Workup:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots at different time points and analyzing them by HPLC.

-

Upon completion, quench the reaction by adding a small amount of a reducing agent, such as a saturated aqueous solution of sodium sulfite, if a peroxide oxidant was used.

-

Evaporate the solvent under reduced pressure.

-

-

Product Analysis by HPLC:

-

Reconstitute the residue in a suitable mobile phase for HPLC analysis.

-

For the analysis of dextromethorphan and its metabolites, a C18 or phenyl column can be used with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH[2][3][4][5].

-

Set the fluorescence detector to an excitation wavelength of 280 nm and an emission wavelength of 310 nm for sensitive detection of dextromethorphan and its O-demethylated metabolite, dextrorphan[4].

-

Identify the metabolites by comparing their retention times with those of authentic standards, if available, or by collecting the fractions and subjecting them to mass spectrometry for structural elucidation.

-

Characterization and Spectral Data

The characterization of Fe(III)(TDCPP)Cl is crucial to confirm its identity and purity.

-

UV-Vis Spectroscopy: In a solvent like dichloromethane, Fe(III)(TDCPP)Cl exhibits a characteristic Soret band around 420 nm and two weaker Q-bands in the 500-700 nm region. Upon formation of the high-valent iron-oxo intermediate, significant spectral changes are observed, including a decrease in the Soret band intensity and the appearance of new, broader absorptions at longer wavelengths[6][7][8][9].

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the complex.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic vibrational modes for the porphyrin macrocycle and the phenyl groups. The absence of N-H stretching vibrations confirms the insertion of iron into the porphyrin core[1].